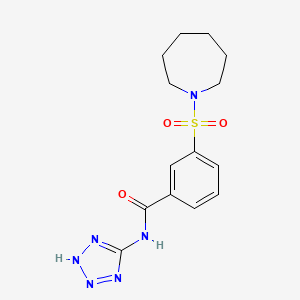

![molecular formula C11H17N5O B6420866 N-(3-ethoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869072-47-9](/img/structure/B6420866.png)

N-(3-ethoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. One approach could be the reaction of a suitable precursor with hydrazine hydrate in ethanol to obtain the key starting material, the pyrazolo[3,4-d]pyrimidine scaffold. Further functionalization, such as introducing the ethoxypropyl group, can be achieved through appropriate synthetic routes .

Aplicaciones Científicas De Investigación

CDK2 Inhibitors for Cancer Treatment

Pyrazolo[3,4-d]pyrimidine derivatives, such as the one , have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . These compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Anticancer Drug Discovery

The aim of some research is to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives for anticancer drug discovery . These compounds have shown promising results in inhibiting the growth of examined cell lines .

Antibacterial Evaluation

Pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties . A library of in-house pyrazolo[3,4-d]pyrimidines was explored for their activity against Staphylococcus aureus and Escherichia coli .

Interaction with Antibiotics

These compounds have been studied for their interaction with ampicillin and kanamycin, representing important classes of clinically used antibiotics . The results represent a first step towards the potential application of dual active pyrazolo[3,4-d]pyrimidine kinase inhibitors in the prevention and treatment of bacterial infections in cancer patients .

Targeted Kinase Inhibitors (TKIs)

In the pursuit of developing more potent and effective TKIs, a series of new compounds, specifically halogenated pyrazolo[3,4-d]pyrimidines, were successfully synthesized .

Synthesis Methods and Reactivities

The chemistry of pyrazolo[3,4-d]pyrimidines includes various synthesis methods and the study of the reactivities of the substituents linked to the ring carbon and nitrogen atoms .

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-(3-ethoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . CDK2, the target of this compound, is a key regulator of this transition . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, potentially leading to cell death .

Result of Action

The inhibition of CDK2 by N-(3-ethoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in the inhibition of cell growth, making the compound potentially useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Propiedades

IUPAC Name |

N-(3-ethoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O/c1-3-17-6-4-5-12-10-9-7-15-16(2)11(9)14-8-13-10/h7-8H,3-6H2,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXVAUZPHBEKHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=C2C=NN(C2=NC=N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6420794.png)

![4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6420799.png)

![3-(3-{[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6420809.png)

![2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6420810.png)

![2-[3-(dimethylamino)propyl]-1-(2-methoxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6420816.png)

![2-[3-(diethylamino)propyl]-1-(3-ethoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6420830.png)

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6420837.png)

![4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420849.png)

![4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420860.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6420871.png)

![7,8-bis(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6420883.png)

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B6420889.png)